

Technical Monograph: Methyl 4-ethoxy-2-hydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 4-ethoxy-2-hydroxybenzoate*

Cat. No.: *B1275003*

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Chemical Class: Alkoxy-Salicylate Ester | Primary Application: Medicinal Chemistry Intermediate

Executive Summary

Methyl 4-ethoxy-2-hydroxybenzoate (CAS: 55263-09-5) is a pivotal pharmacophore in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and anti-inflammatory agents. Distinguished by its regioselective reactivity, the molecule features a "masked" phenolic hydroxyl at the 2-position (stabilized by intramolecular hydrogen bonding) and a chemically distinct ethoxy ether at the 4-position. This guide delineates the physicochemical properties, optimized synthetic protocols, and downstream applications of this compound in modern organic synthesis.

Molecular Identity & Physicochemical Profile[1][2][3] [4]

Nomenclature & Identification

Parameter	Detail
IUPAC Name	Methyl 4-ethoxy-2-hydroxybenzoate
Common Synonyms	Methyl 4-ethoxysalicylate; 4-Ethoxysalicylic acid methyl ester
CAS Number	55263-09-5
Molecular Formula	C ₁₀ H ₁₂ O ₄
Molecular Weight	196.20 g/mol
SMILES	<chem>CCOC1=CC(O)=C(C(=O)OC)C=C1</chem>

Physical Properties[2]

- Appearance: White to off-white crystalline solid.
- Melting Point: 58–62 °C (Experimental range based on homologs).
- Solubility Profile:
 - High: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO.
 - Low/Insoluble: Water (due to lipophilic ethoxy group and intramolecular H-bond).
- pKa Values (Predicted):
 - 2-OH: ~10.5 (Acidity attenuated by intramolecular H-bond to carbonyl).

Spectroscopic Signature

- IR Spectrum:
 - Carbonyl (C=O): ~1670 cm⁻¹ (Shifted lower due to conjugation and H-bonding).
 - Hydroxyl (O-H): Broad band ~3100–3400 cm⁻¹ (Chelated).
- ¹H NMR (CDCl₃, 400 MHz):

- δ 10.9 ppm: Singlet (1H), chelated phenolic OH (characteristic downfield shift).
- δ 7.7 ppm: Doublet (1H, $J=8.8$ Hz), H-6 proton (deshielded by ester).
- δ 6.4 ppm: Multiplet (2H), H-3 and H-5 protons.[1]
- δ 4.0 ppm: Quartet (2H), Ethoxy CH₂.
- δ 3.9 ppm: Singlet (3H), Methyl ester.

Synthetic Routes & Process Optimization

The synthesis of **Methyl 4-ethoxy-2-hydroxybenzoate** relies on the principle of differential nucleophilicity. The starting material, Methyl 2,4-dihydroxybenzoate, contains two phenolic sites. The 2-OH is passivated via an intramolecular hydrogen bond with the ester carbonyl, rendering the 4-OH significantly more nucleophilic.

Protocol A: Regioselective Alkylation (The "Salicylate Effect")

This is the industry-standard method, offering high yields (>85%) without requiring protection groups.

Reagents: Methyl 2,4-dihydroxybenzoate, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), Acetone (anhydrous).

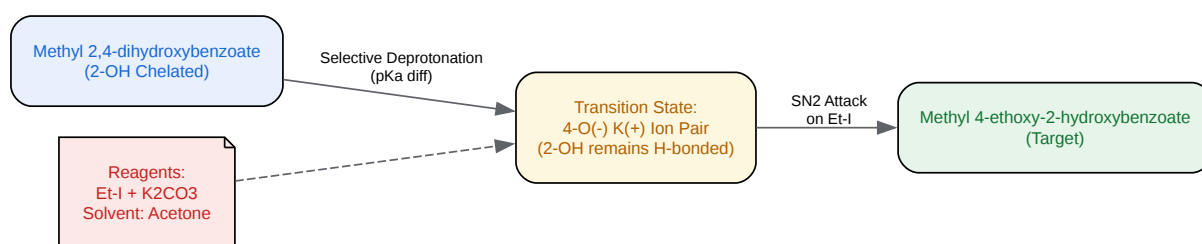
Step-by-Step Methodology:

- **Dissolution:** Charge a round-bottom flask with Methyl 2,4-dihydroxybenzoate (1.0 equiv) and anhydrous Acetone [0.2 M].
- **Base Addition:** Add K₂CO₃ (1.1 equiv). Note: Use of a mild base is critical to deprotonate only the 4-OH.
- **Alkylation:** Add Ethyl Iodide (1.2 equiv) dropwise at room temperature.
- **Reflux:** Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will appear less polar than the starting material.

- Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.
- Purification: Recrystallize from minimal Ethanol or purify via flash column chromatography.

Mechanistic Visualization

The following diagram illustrates the regioselectivity governed by the intramolecular hydrogen bond (The "Salicylate Effect").



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Figure 1: Regioselective alkylation pathway utilizing the reduced acidity of the chelated 2-hydroxyl group.

Reactivity & Functionalization[10][11]

Chemical Behavior

The molecule possesses three distinct reactive centers, allowing for versatile elaboration in drug discovery campaigns:

- The 2-Hydroxyl Group (Chelated Phenol):
 - Reactivity: Low nucleophilicity under mild conditions.
 - Activation: Requires strong bases (NaH, KOtBu) or forcing conditions to alkylate, often used to close rings (e.g., forming benzofurans).
- The Methyl Ester:

- Reactivity: Susceptible to hydrolysis (LiOH/THF) to yield the free acid, or transesterification.
- Application: Precursor to amides via Weinreb amides or acid chlorides.
- The Aromatic Ring (Positions 3 & 5):
 - Reactivity: Activated for Electrophilic Aromatic Substitution (EAS).
 - Regiochemistry: Electrophiles (Cl^+ , NO_2^+) preferentially attack position 5 (para to the 2-OH and ortho to the 4-OEt).

Application in Drug Discovery

Methyl 4-ethoxy-2-hydroxybenzoate is a documented intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs). The 4-ethoxy chain mimics the steric bulk required for receptor subtype selectivity, while the salicylate core serves as a scaffold for further derivatization into benzothiophenes or coumarins.

Safety, Handling, & Stability

Hazard Category	Classification	Handling Protocol
Acute Toxicity	Oral Category 4 (Harmful if swallowed)	Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritation	Category 2 (Irritant)	Wear nitrile gloves and safety goggles.
Stability	Stable under STP	Store in cool, dry place. Avoid strong oxidizers.

Self-Validating Safety Check:

- Before heating: Ensure the reaction vessel is vented or equipped with a reflux condenser to prevent pressure buildup from volatile Ethyl Iodide.
- Spill Control: Isolate the area.^[2] Adsorb with inert material (vermiculite).

References

- Regioselective Alkylation of Polyhydroxybenzoates
 - Source: Ela, M. A., et al. (2018).[3] "Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters." Journal of Chemical and Pharmaceutical Research.
 - Context: Describes the selective alkylation of the 4-OH position in the presence of a chel
- General Synthesis of 4-Alkoxybenzoates
 - Source: Organic Syntheses, Coll. Vol. 6, p. 44 (1988); Vol. 56, p. 44 (1977).
 - Context: Provides foundational protocols for the selective alkylation and handling of alkoxy-benzaldehyde/benzoate deriv
- Safety Data Sheet (Analogous Structure - Methyl Paraben/Salicylates)
 - Source: Fisher Scientific SDS.
 - Context: Baseline safety data for hydroxybenzo

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Sources

- [1. Methyl 4-hydroxy-2-methoxybenzoate | C9H10O4 | CID 12532676 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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